

# Introduction: The Significance of 4-Chloro-2,3-difluorobenzoic acid

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## Compound of Interest

Compound Name: 4-Chloro-2,3-difluorobenzoic acid

Cat. No.: B047496

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**4-Chloro-2,3-difluorobenzoic acid** is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom and two adjacent fluorine atoms on the benzoic acid core, imparts specific electronic properties and steric configurations. These characteristics make it a valuable and versatile synthetic intermediate, particularly in the development of fluoroquinolone antibiotics where the precise molecular architecture allows for efficient nucleophilic aromatic substitution reactions.<sup>[1]</sup> A thorough understanding of its physical properties is paramount for its effective use in synthesis, process development, and formulation, ensuring predictability, reproducibility, and safety in its applications.

This guide provides a comprehensive overview of the core physical properties of **4-Chloro-2,3-difluorobenzoic acid**, grounded in established analytical techniques and authoritative data. We will delve into its structural identity, thermal properties, solubility profile, and acidity, providing not just the data, but also the methodologies for their empirical determination.

## Core Physicochemical & Structural Identifiers

A precise identification of a chemical entity is the foundation of all subsequent research. The key identifiers for **4-Chloro-2,3-difluorobenzoic acid** are summarized below, providing a snapshot of its molecular composition and registration information.

Property	Value	Source
CAS Number	150444-94-3	[2][3][4][5]
Molecular Formula	C <sub>7</sub> H <sub>3</sub> ClF <sub>2</sub> O <sub>2</sub>	[3][5]
Molecular Weight	192.55 g/mol	[3]
Appearance	Off-white to white solid/powder	[1]
Purity	Typically ≥97-99%	[1][5]

## Thermal Properties: Melting and Boiling Points

The thermal behavior of a compound is critical for determining its physical state under various conditions, assessing its purity, and designing purification processes like recrystallization.

Thermal Property	Value	Notes
Melting Point	Not available in search results	A sharp melting point range is indicative of high purity.
Boiling Point	280.7±35.0 °C	Predicted value.[4]

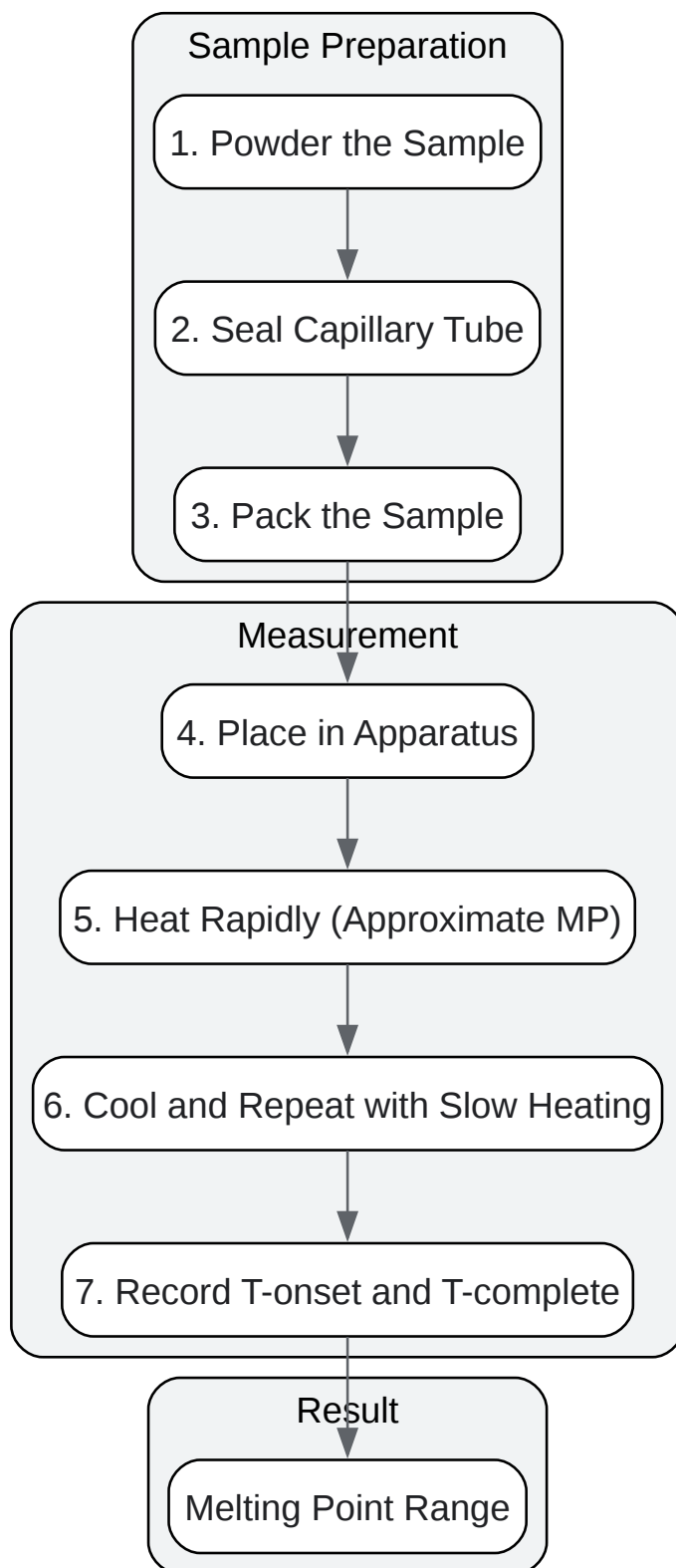
## Expert Insight: The Importance of the Melting Point

The melting point is one of the most fundamental physical properties used to characterize a solid organic compound.[6] For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which the substance transitions from solid to liquid.[7] The presence of even small amounts of miscible impurities will typically cause a depression in the melting point and a broadening of the melting range.[8] Therefore, an accurate melting point determination serves as a crucial criterion for purity as well as for identification.

## Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard capillary method for determining the melting point range of a solid organic compound like **4-Chloro-2,3-difluorobenzoic acid**.

## Workflow: Melting Point Determination

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Caption: Workflow for determining melting point via the capillary method.

#### Methodology:

- Sample Preparation:
  - Place a small amount of dry **4-Chloro-2,3-difluorobenzoic acid** on a clean, dry surface and crush it into a fine powder.[\[7\]](#)[\[9\]](#)
  - Obtain a glass capillary tube (5-6 cm in length) and seal one end by rotating it in the outer edge of a Bunsen burner flame for a few seconds.[\[7\]](#)[\[8\]](#)
  - Press the open end of the capillary tube into the powdered sample to collect a small amount of material.
  - Gently tap the sealed end of the tube on a hard surface to pack the powder down into the bottom. The packed sample height should be approximately 1-3 mm.[\[9\]](#)
- Apparatus Setup:
  - Insert the packed capillary tube into the sample holder of a melting point apparatus (e.g., a Mel-Temp or similar device).
  - Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.[\[6\]](#)
- Measurement:
  - Initial (Rapid) Determination: Heat the apparatus rapidly to get an approximate melting point. This saves time and establishes a target temperature range.
  - Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and begin heating again.
  - When the temperature is about 15-20°C below the approximate melting point, slow the heating rate to 1-2°C per minute. A slow heating rate is critical for an accurate measurement.[\[7\]](#)

- Record the temperature (T-onset) at which the first drop of liquid appears.
- Record the temperature (T-complete) at which the entire sample has completely melted into a clear liquid.[6]
- The recorded melting point is the range from T-onset to T-complete. For a pure compound, this range should be narrow (0.5-1.0°C).

## Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and routes of administration.[10] It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[10][11]

Solvent	Solubility	Notes
Aqueous Media	Data not available. As a carboxylic acid, solubility is expected to be pH-dependent.	Intrinsic solubility is the solubility of the un-ionized form.[12]
Organic Solvents	Data not available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols.	Experimental determination is required for specific solvents.

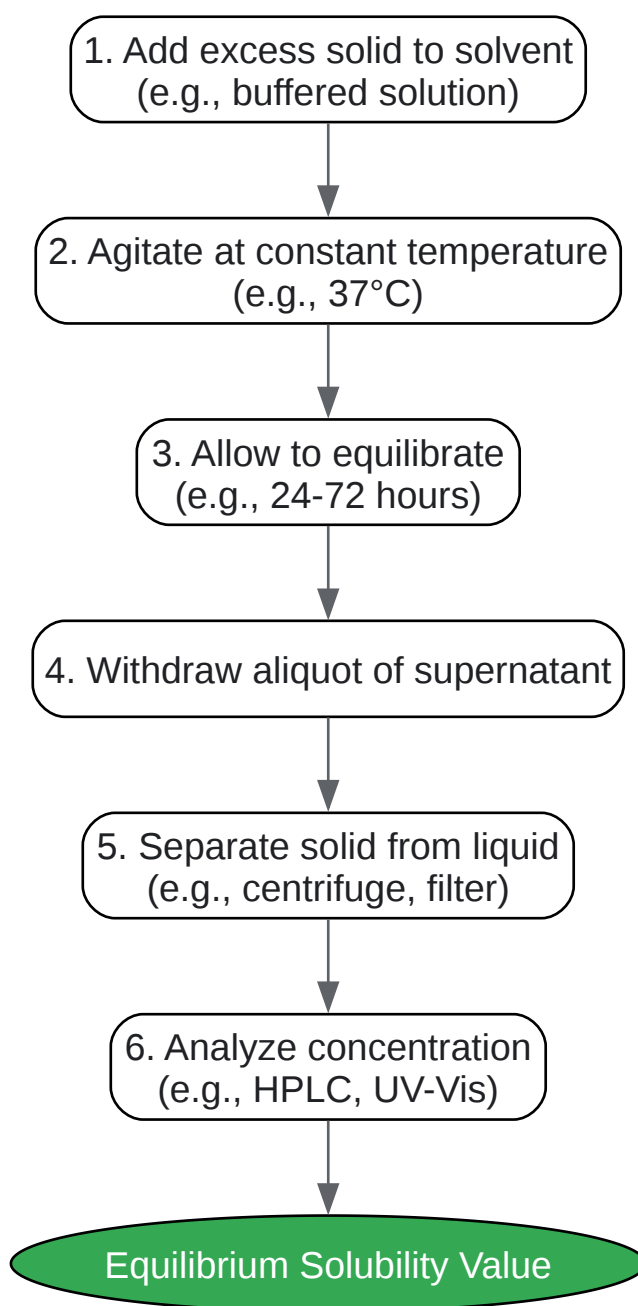
## Expert Insight: pH-Dependent Solubility

For an ionizable compound like **4-Chloro-2,3-difluorobenzoic acid**, aqueous solubility is highly dependent on pH. The carboxylic acid group is protonated (neutral) at low pH and deprotonated (anionic) at high pH. The anionic, or salt, form is generally much more water-soluble than the neutral form. This relationship is governed by the compound's pKa. Understanding the pH-solubility profile is therefore essential for designing oral drug formulations and predicting absorption in the gastrointestinal tract.[12]

## Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.<sup>[13][14]</sup> It involves agitating an excess of the solid compound in a solvent until equilibrium is reached, followed by analysis of the solute concentration in the saturated solution.

Workflow: Shake-Flask Solubility Determination



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Caption: Standard workflow for the shake-flask solubility method.

## Methodology:

- Preparation:
  - Prepare buffer solutions at desired pH values (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[\[13\]](#)
  - Add an excess amount of solid **4-Chloro-2,3-difluorobenzoic acid** to a vial containing a known volume of the buffer. "Excess" means enough solid remains undissolved at the end of the experiment to ensure a saturated solution was formed.[\[12\]](#)
- Equilibration:
  - Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 37°C for biopharmaceutical relevance).[\[13\]](#)
  - Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[\[13\]](#)[\[14\]](#) To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[\[13\]](#)
- Sample Processing:
  - After equilibration, allow the vials to stand so the excess solid can settle.
  - Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid).
  - Separate any remaining undissolved solid from the liquid. This is a critical step and is typically done by centrifugation followed by filtration through a low-binding filter (e.g., PVDF).
- Analysis:
  - Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[12\]](#) HPLC is preferred as it can separate the analyte from any impurities or degradation products.[\[12\]](#)

- The measured concentration represents the equilibrium solubility at that specific pH and temperature.

## Acidity (pKa)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution.<sup>[15]</sup><sup>[16]</sup> For a carboxylic acid, it represents the pH at which the compound is 50% in its protonated (acidic, R-COOH) form and 50% in its deprotonated (conjugate base, R-COO<sup>-</sup>) form.<sup>[16]</sup>

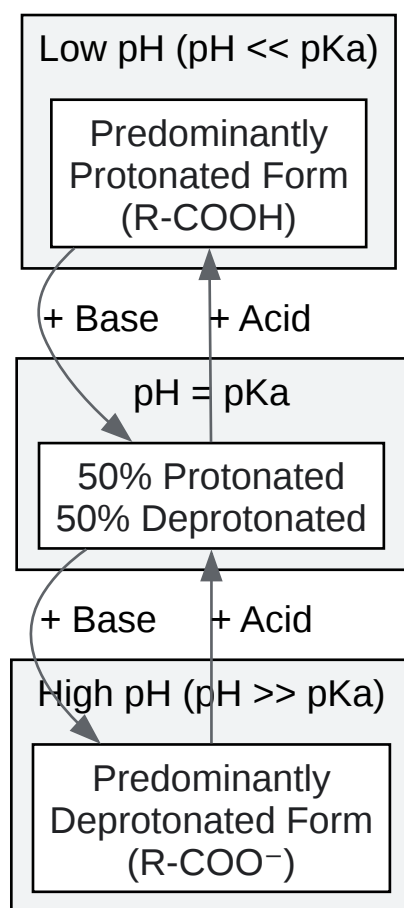
Acidity Property	Value	Notes
pKa	2.70 ± 0.10	Predicted value. <sup>[4]</sup>

## Expert Insight: Structural Effects on pKa

The pKa of benzoic acid is approximately 4.2. The predicted pKa of ~2.70 for **4-Chloro-2,3-difluorobenzoic acid** indicates it is a significantly stronger acid.<sup>[4]</sup> This increased acidity is due to the inductive electron-withdrawing effects of the halogen substituents (Cl and F). These electronegative atoms pull electron density away from the aromatic ring and the carboxylic acid group, stabilizing the resulting carboxylate anion (the conjugate base) and thus favoring dissociation of the proton. This makes the compound more acidic (lower pKa).<sup>[17]</sup>

Relationship between pH, pKa, and Ionization





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Caption: Ionization state of a carboxylic acid relative to pH and pKa.

## Safety and Handling

While this guide focuses on physical properties, a brief overview of safety is essential for any researcher. Halogenated benzoic acids should be handled with care.

- Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[18][19][20]
- Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[18][19] Handle in a well-ventilated area or a chemical fume hood.[18][19]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][18]

## Conclusion

The physical properties of **4-Chloro-2,3-difluorobenzoic acid**—its identity, thermal characteristics, solubility, and acidity—are interconnected and foundational to its application in research and development. The predicted low pKa suggests high acidity, which in turn governs its pH-dependent solubility, a critical factor for its use in pharmaceutical synthesis and formulation. This guide has provided both the established data for these properties and the robust, validated protocols required for their empirical determination. By applying these methodologies, researchers can ensure the quality, consistency, and effective application of this important chemical intermediate.

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